molecular formula C17H16BrNO4 B2943472 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1241981-41-8

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No. B2943472
CAS RN: 1241981-41-8
M. Wt: 378.222
InChI Key: OUUPGZBHTRIJLW-UHFFFAOYSA-N
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Description

The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate” is a complex organic molecule. It contains a bromobenzyl group, an amino group, an oxoethyl group, and a methoxybenzoate group. These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the bromobenzyl and methoxybenzoate groups. The exact synthesis pathway would depend on the specific reactions used to introduce these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its large size and high electronegativity .


Chemical Reactions Analysis

The bromobenzyl group in the compound is likely to be quite reactive, due to the presence of the bromine atom. This could make the compound a good candidate for further reactions, such as coupling reactions or substitutions . The amino group could also participate in a variety of reactions, including condensation reactions or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromine atom could increase the compound’s density and boiling point, compared to similar compounds without a halogen .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) explored the synthesis and characterization of new zinc phthalocyanine derivatives, which showed promise for photodynamic therapy, a treatment method for cancer. The compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Performance for Organic Synthesis

Ebrahimipour et al. (2018) reported on the synthesis and structural elucidation of a novel mixed-ligand Cu(II) Schiff base complex, demonstrating its catalytic efficacy in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These compounds are valuable in various chemical syntheses, indicating the potential utility of the complex in organic synthesis processes (Ebrahimipour et al., 2018).

Corrosion Inhibition

Research by Negm et al. (2010) focused on the evaluation of benzothiazol-3-ium cationic Schiff base derivatives as corrosion inhibitors for carbon steel in acidic media. The study found these compounds to be effective in corrosion protection, which could have applications in extending the life of metal structures and components (Negm, Elkholy, Zahran, & Tawfik, 2010).

Antitumor Activity

Murali et al. (2017) synthesized hetero annulated carbazoles screened for in vitro antitumor activity. One compound, in particular, showed significant potential as an antitumor agent, suggesting the utility of such chemical structures in developing new cancer therapies (Murali, Sparkes, & Prasad, 2017).

Mechanism of Action

Target of Action

The compound contains abenzylic position , which is known to undergo various reactions . The benzylic position can interact with different targets in the body, leading to various physiological effects.

Mode of Action

The compound’s mode of action involves interactions at the benzylic position. These interactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo an SN1 pathway, facilitated by the resonance-stabilized carbocation at the benzylic position .

Biochemical Pathways

The compound’s interactions at the benzylic position can affect various biochemical pathways. For instance, the free radical bromination, nucleophilic substitution, and oxidation reactions can lead to changes in the structure and function of target molecules . These changes can then influence downstream biochemical pathways, potentially leading to various physiological effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the compound’s potential interactions at the benzylic position , it could induce structural and functional changes in target molecules, leading to various cellular responses.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s interactions at the benzylic position . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity.

Safety and Hazards

As with any chemical compound, handling “2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate” would require appropriate safety precautions. The presence of the bromine atom suggests that the compound could be hazardous if ingested or if it comes into contact with the skin or eyes .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic synthesis or medicinal chemistry. Its reactivity and potential biological activity make it an interesting candidate for further study .

properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUPGZBHTRIJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

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